Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate
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Overview
Description
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate is an organic compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Scientific Research Applications
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate is widely used in scientific research due to its role as a protecting group for amines. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules by protecting amine groups during multi-step reactions.
Biology: Employed in the modification of peptides and proteins to protect amine groups during synthesis.
Medicine: Utilized in the development of pharmaceuticals where protection of amine groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(tert-butoxy)carbonyl]amino}butanoate
- Methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
Uniqueness
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate is unique due to its specific structure, which includes a methylidene group. This structural feature can influence its reactivity and the types of reactions it can undergo compared to other Boc-protected amines .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H19NO4/c1-8(9(13)15-5)6-7-12-10(14)16-11(2,3)4/h1,6-7H2,2-5H3,(H,12,14) |
InChI Key |
VNAGVAKJORHYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=C)C(=O)OC |
Origin of Product |
United States |
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